molecular formula C14H14N2O B11067791 N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide

N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide

Cat. No.: B11067791
M. Wt: 226.27 g/mol
InChI Key: ZFPPDEXGXKQHSP-UHFFFAOYSA-N
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Description

N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide typically involves the reaction of cyclic-beta-enaminonitriles with acetic anhydride in dry pyridine. The reaction mixture is heated at reflux for 16 hours, then cooled to room temperature. The product is extracted with chloroform, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2-cyanocyclopent-1-en-1-yl)acetamide
  • N-(2-cyanocyclopent-1-en-1-yl)-N-(isobutyryloxy)isobutyramide

Comparison: N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the benzamide ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-4-methylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(13)9-15/h5-8H,2-4H2,1H3,(H,16,17)

InChI Key

ZFPPDEXGXKQHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(CCC2)C#N

Origin of Product

United States

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